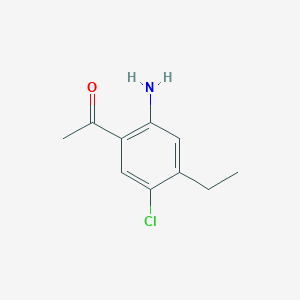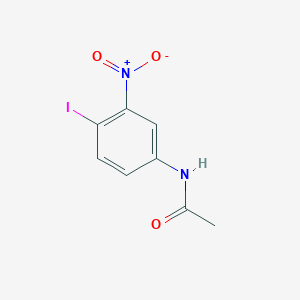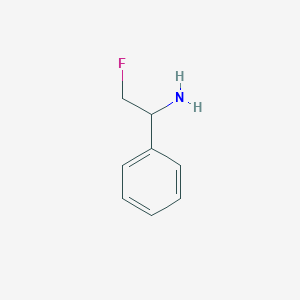
2-Methyl-4,5,7-trichloroquinoline
説明
2-Methyl-4,5,7-trichloroquinoline is a chemical compound with the molecular formula C10H6Cl3N . It is a type of halogenated heterocycle .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with three chlorine atoms and one methyl group attached . The exact positions of these substituents can be inferred from the name of the compound.Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 246.52 .科学的研究の応用
Synthesis of Novel Compounds : A 2010 study by Toche et al. explored the synthesis of novel benzo[h][1,6]naphthyridine derivatives from 4-aminoquinoline and cyclic β-ketoester, including 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h][1,6]naphthyridine. This synthesis involves regioselective SNAr reactions, highlighting the compound's utility as a building block in organic chemistry (Toche et al., 2010).
Industrial Process Development : Chandrasekhar et al. (2002) discussed the development of an efficient process for preparing 4,5,7-trichloroquinoline, starting from 3,5-dichloroaniline and acrylonitrile. This study presents the preparative process, including the impurity profile of each intermediate, indicating the industrial relevance of the compound (Chandrasekhar et al., 2002).
Metal Complexes Synthesis and Antimicrobial Activity : Patel and Patel (2017) synthesized a novel ligand and its metal complexes, including those with 8-hydroxyquinolines, and evaluated their in vitro antimicrobial activity. This demonstrates the compound's potential in creating biologically active metal complexes with antimicrobial properties (Patel & Patel, 2017).
Luminescence in Pb(II) Complexes : Chen et al. (2015) utilized 2-Methyl-8-hydroxyquinoline in Pb(II) complexes, which showed varied coordination geometries and single-component white light luminescence. This indicates its application in the development of luminescent materials (Chen et al., 2015).
Molecular Docking and Cancer Research : Wen et al. (2022) investigated chloroxine, a molecule related to 8-hydroxyquinoline, for its inhibition effects on certain enzymes and its potential in cancer therapy, particularly against lung cancer. This study suggests the relevance of quinoline derivatives in medicinal chemistry and cancer research (Wen et al., 2022).
- 's potential in the field of material science and its optical properties (Małecki et al., 2010).
Synthesis of Anti-Fungal Agents : Kumar et al. (2011) explored the design and synthesis of 2-chloroquinoline derivatives as non-azole antimycotic agents. These compounds were evaluated for their antifungal activity, showcasing the application of quinoline derivatives in developing new antimycotic agents (Kumar et al., 2011).
Investigation of Corrosion Inhibition : Rbaa et al. (2019) synthesized novel heterocyclic compounds based on the 8-hydroxyquinoline moiety and evaluated them as corrosion inhibitors. This application is significant in materials science, particularly in the prevention of metal corrosion (Rbaa et al., 2019).
Spectroscopic and Computational Studies : Pourmousavi et al. (2016) conducted a detailed study on 2-methyl-4-quinolinol, including spectroscopic investigations and computational studies. This research provides insights into the structural and electronic properties of quinoline derivatives, which are relevant in various scientific fields (Pourmousavi et al., 2016).
Optoelectronic and Charge Transport Properties : Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives. This study highlights the potential of quinoline derivatives in the field of optoelectronics and materials science (Irfan et al., 2020).
Safety and Hazards
特性
IUPAC Name |
4,5,7-trichloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRVLGATYHLALY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588899 | |
| Record name | 4,5,7-Trichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-80-6 | |
| Record name | 4,5,7-Trichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203626-80-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;2,3-dihydroxybutanedioic acid](/img/structure/B1627137.png)



![4-[(Prop-2-en-1-yl)amino]oxane-4-carboxylic acid](/img/structure/B1627143.png)

![1-[(Pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627145.png)
![3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1627146.png)
![1-{[(3-Methoxyphenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627147.png)
![4,6-Dichloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627148.png)

![(3R,4S)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1627152.png)
![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627154.png)
![tert-Butyl [2-amino-2-(2-iodophenyl)ethyl]carbamate](/img/structure/B1627158.png)
